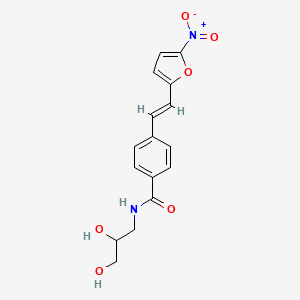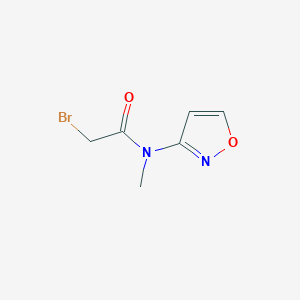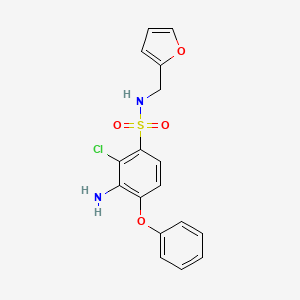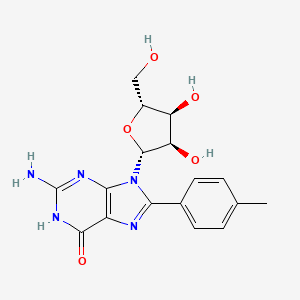
Guanosine, 8-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, 8-(4-methylphenyl)-: is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a methylphenyl group at the 8th position of the guanosine molecule. Guanosine and its derivatives are known for their significant roles in nucleic acid synthesis, signal transduction, and as precursors for various pharmaceutical products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 8-(4-methylphenyl)- typically involves the introduction of the 4-methylphenyl group to the guanosine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of guanosine and its derivatives, including Guanosine, 8-(4-methylphenyl)-, is primarily based on microbial fermentation. This method leverages genetically engineered strains of microorganisms, such as Escherichia coli, to produce high yields of the desired compound. The fermentation process is optimized through metabolic engineering to enhance the efficiency and yield of guanosine production .
化学反应分析
Types of Reactions: Guanosine, 8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine, 8-(4-methylphenyl)- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Chemistry: Guanosine, 8-(4-methylphenyl)- is used in the study of nucleic acid interactions and the development of novel nucleoside analogs. Its unique structure allows researchers to investigate the effects of specific substitutions on nucleic acid stability and function .
Biology: In biological research, this compound is utilized to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound to understand the role of nucleosides in cellular processes and their potential therapeutic applications .
Medicine: Guanosine derivatives, including Guanosine, 8-(4-methylphenyl)-, are explored for their potential antiviral and anticancer properties. They are investigated as potential therapeutic agents for the treatment of viral infections and certain types of cancer .
Industry: In the industrial sector, Guanosine, 8-(4-methylphenyl)- is used as a precursor for the synthesis of various pharmaceutical products. Its role in the production of nucleoside analogs makes it valuable for the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of Guanosine, 8-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes involved in nucleoside metabolism and signal transduction. It is believed to exert its effects by influencing the adenosinergic system, which plays a crucial role in cellular signaling and neuroprotection .
相似化合物的比较
Guanosine: A purine nucleoside that serves as the parent compound for Guanosine, 8-(4-methylphenyl)-.
Deoxyguanosine: A derivative of guanosine where the ribose sugar is replaced with deoxyribose.
Isoguanosine: A structural isomer of guanosine with different positioning of functional groups.
Uniqueness: Guanosine, 8-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool for research and industrial applications .
属性
CAS 编号 |
79953-04-1 |
|---|---|
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)27-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)/t9-,11-,12-,16-/m1/s1 |
InChI 键 |
RVLWIFCKXLFCBB-UBEDBUPSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)
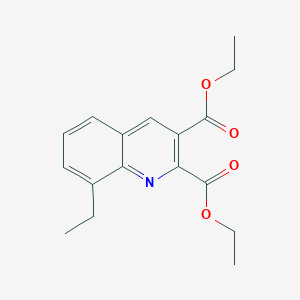
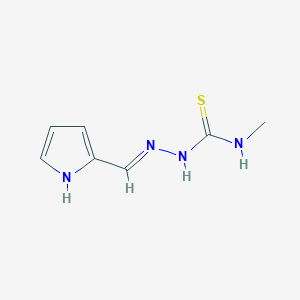
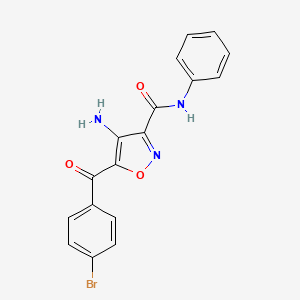
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
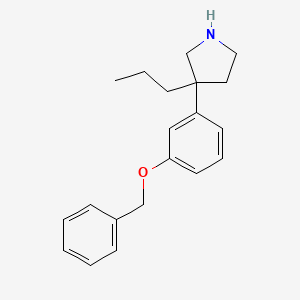
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
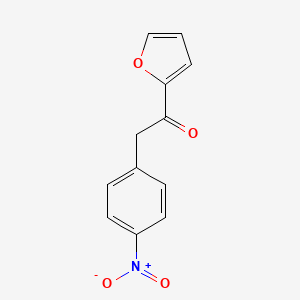
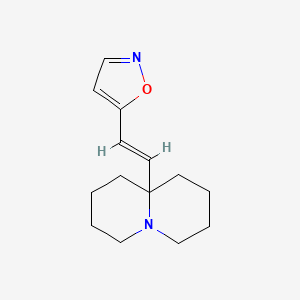
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
